molecular formula C15H10N6O B273706 1,3-Bis(4-azidophenyl)-2-propen-1-one

1,3-Bis(4-azidophenyl)-2-propen-1-one

Cat. No. B273706
M. Wt: 290.28 g/mol
InChI Key: FSAONUPVUVBQHL-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(4-azidophenyl)-2-propen-1-one, also known as DABCO azide, is a versatile and widely used compound in chemical research. It is a crystalline white powder that has a molecular weight of 458.46 g/mol. The compound contains two azide groups (-N3) and a propenone group (-C(O)CH=CH-), making it an excellent precursor for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-azidophenyl)-2-propen-1-one is based on the azide-alkyne cycloaddition reaction, also known as the Huisgen reaction. The azide groups in this compound azide react with alkynes or alkenes to form 1,2,3-triazoles, which are stable and biocompatible compounds. This reaction is widely used in click chemistry, a powerful tool for the synthesis of complex molecules.
Biochemical and Physiological Effects:
This compound is not used in drug development, and therefore there is limited information on its biochemical and physiological effects. However, studies have shown that the compound is non-toxic and does not cause significant adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

The main advantage of 1,3-Bis(4-azidophenyl)-2-propen-1-one is its versatility and ease of use in chemical synthesis. It is a highly reactive compound that can be easily modified to suit various research needs. However, the compound is sensitive to light and must be stored in the dark to avoid decomposition. Additionally, the azide groups in this compound azide are highly explosive and require careful handling during synthesis and storage.

Future Directions

There are numerous future directions for the use of 1,3-Bis(4-azidophenyl)-2-propen-1-one in scientific research. One potential application is in the development of functional materials for drug delivery and biomedical imaging. The compound can also be used in the synthesis of new polymers and dendrimers with unique properties. Additionally, the use of this compound azide in click chemistry is expected to grow, leading to the development of new click reactions and the synthesis of complex molecules.
Conclusion:
This compound is a versatile and widely used compound in chemical research. Its unique structure and reactivity make it an excellent precursor for the synthesis of various organic compounds. The compound has numerous applications in scientific research, including drug development, biomedical imaging, and materials science. With continued research and development, the use of this compound is expected to expand, leading to new discoveries and breakthroughs in chemistry and related fields.

Synthesis Methods

The synthesis of 1,3-Bis(4-azidophenyl)-2-propen-1-one is a multi-step process that involves the reaction of 4-bromobenzyl alcohol with sodium azide to form 4-azidobenzyl alcohol. This intermediate is then reacted with 2-hydroxyacetophenone in the presence of a base catalyst to form the final product, this compound. The synthesis of this compound azide is a well-established method and can be easily scaled up for industrial applications.

Scientific Research Applications

1,3-Bis(4-azidophenyl)-2-propen-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, including polymers, dendrimers, and macrocycles. The compound is also used as a crosslinking agent in the preparation of functional materials for biomedical and environmental applications.

properties

Molecular Formula

C15H10N6O

Molecular Weight

290.28 g/mol

IUPAC Name

(E)-1,3-bis(4-azidophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10N6O/c16-20-18-13-6-1-11(2-7-13)3-10-15(22)12-4-8-14(9-5-12)19-21-17/h1-10H/b10-3+

InChI Key

FSAONUPVUVBQHL-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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